

Navigating the Synthesis of Vonoprazan: A Comparative Cost-Analysis of Key Intermediates

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Compound of Interest

Compound Name: *N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride*

CAS No.: 1229625-44-8

Cat. No.: B1376868

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For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth comparative cost-analysis of synthetic pathways to Vonoprazan, a potassium-competitive acid blocker. Our focus is on the pivotal intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, and its alternative precursors, offering a comprehensive look at the financial implications of different chemical strategies.

Introduction: The Central Role of Pyrrole Intermediates in Vonoprazan Synthesis

Vonoprazan's unique 1,3,5-trisubstituted pyrrole core is a synthetic challenge. The efficiency of its construction is a major determinant of the overall cost of the active pharmaceutical ingredient (API). Several synthetic routes have been developed, each with its own set of advantages and disadvantages regarding starting materials, reaction conditions, yields, and safety profiles. This guide will dissect three prominent synthetic strategies to illuminate the cost-performance trade-offs inherent in each. While the CAS number 1229625-44-8, identified as **N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride**, was initially considered, our

investigation reveals that the more pertinent subject for a cost-analysis in Vonoprazan synthesis is the key intermediate 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 881677-11-8) and the various routes to obtain it.

Comparative Analysis of Synthetic Routes to Vonoprazan

We will explore three distinct pathways for the synthesis of Vonoprazan, each employing different strategies for the construction of the crucial pyrrole ring and the introduction of the necessary functional groups.

Route 1: The 2'-Fluoroacetophenone and Malononitrile Approach

This widely cited route commences with readily available starting materials and proceeds through a multi-step sequence to generate the key pyrrole carbaldehyde intermediate.

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```

Workflow for Vonoprazan Synthesis via the 2'-Fluoroacetophenone Route.

Route 2: The Pyrrole Acylation and Suzuki Coupling Strategy

This pathway builds the pyrrole core and then introduces the fluorophenyl group via a palladium-catalyzed cross-coupling reaction.

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A -> B [label="Protecting Group"]; B -> C [label="DMF, POCl3"]; C -> D [label="NBS"]; D -> E [label="2-Fluorophenylboronic acid, Pd catalyst"]; E -> F [label="Deprotection, 3-Pyridinesulfonyl chloride"]; F -> G [label="Methylamine, NaBH4"]; G -> H; }

Workflow for Vonoprazan Synthesis via the Suzuki Coupling Route.

Route 3: The Atom Transfer Radical Cyclization (ATRC) Approach

This more recent and innovative route utilizes a radical cyclization to construct the pyrrole ring, offering a potentially more convergent and efficient synthesis.[\[1\]](#)

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A -> B [label="Copper Catalyst"]; B -> C [label="Base, Methylamine"]; C -> D [label="3-Pyridinesulfonyl chloride"]; D -> E; }

Workflow for Vonoprazan Synthesis via the ATRC Route.

In-Depth Cost and Performance Analysis

The true cost of a synthetic route extends beyond the price of raw materials. It encompasses factors such as reaction yields, process complexity, safety considerations, and waste disposal.

Table 1: Comparative Raw Material Cost Analysis (Estimated)

Reagent	Route 1 Cost (per mole of Vonoprazan)	Route 2 Cost (per mole of Vonoprazan)	Route 3 Cost (per mole of Vonoprazan)
Key Starting Materials			
2'-Fluoroacetophenone	~\$20-50	-	-
Malononitrile	~\$5-15	-	-
Pyrrole	-	~\$2-5	-
Acyclic ATRC Precursor	-	-	~\$50-100 (estimated)
Key Reagents			
Tetrabutylammonium tribromide	~\$30-60	-	-
Palladium Catalyst	~\$10-20 (for dechlorination)	~\$50-150 (for Suzuki)	-
Raney-Nickel	~\$15-30	-	-
2-Fluorophenylboronic acid	-	~\$40-80	-
3-Pyridinesulfonyl chloride	~\$25-50	~\$25-50	~\$25-50
Sodium Borohydride	~\$5-10	~\$5-10	~\$5-10
Methylamine	~\$1-5	~\$1-5	~\$1-5
Estimated Total Raw Material Cost	~\$111 - \$245	~\$123 - \$305	~\$81 - \$166

Note: Prices are estimations based on publicly available data for research-grade chemicals and are subject to significant variation based on supplier, purity, and scale. Bulk industrial pricing is expected to be substantially lower.

Performance and Process Considerations

Parameter	Route 1: 2'-Fluoroacetophenone	Route 2: Suzuki Coupling	Route 3: ATRC
Overall Yield	Moderate to Good (Reported up to 40% overall)[1]	Moderate (Reported around 35.5% overall)	Potentially High
Number of Steps	Longer, linear sequence	Longer, linear sequence	Shorter, more convergent[1]
Process Complexity	Multiple isolations of intermediates	Multiple isolations, use of protecting groups	Potentially fewer isolations
Key Challenges	Handling of brominating agents, hydrogenation steps	Cost and removal of palladium catalyst, protecting group chemistry	Synthesis of the acyclic precursor, optimization of radical reaction
Safety & Environmental	Use of hazardous reagents (bromine source), hydrogenation requires specialized equipment	Use of toxic palladium catalyst, boronic acid waste	Use of copper catalyst (less toxic than palladium), potential for greener solvents

Experimental Protocols

Representative Protocol for Route 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

This protocol is a composite representation based on published literature and patents and should be adapted and optimized for specific laboratory conditions.

Step 1: Bromination of 2'-Fluoroacetophenone

- Dissolve 2'-fluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol).

- Add tetrabutylammonium tribromide (1.05 eq) portion-wise at room temperature.
- Stir the reaction mixture for 2-4 hours until TLC indicates complete consumption of the starting material.
- Quench the reaction with a solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-1-(2-fluorophenyl)ethan-1-one.

Step 2: Synthesis of 2-((2-fluorophenyl)carbonyl)malononitrile

- To a solution of malononitrile (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq) in ethanol, add the crude 2-bromo-1-(2-fluorophenyl)ethan-1-one from the previous step dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Cyclization to form the Pyrrole Ring

- Dissolve the crude 2-((2-fluorophenyl)carbonyl)malononitrile in a suitable solvent (e.g., acetic acid).
- Add a reducing agent (e.g., iron powder) and heat the mixture to reflux for 4-6 hours.
- Cool the reaction, filter off the solids, and neutralize the filtrate with a base.
- Extract the product with ethyl acetate, wash, dry, and concentrate.

Step 4: Reduction to 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

- Dissolve the resulting pyrrole-3-carbonitrile in a suitable solvent (e.g., formic acid).

- Add Raney-Nickel catalyst and hydrogenate under pressure until the reaction is complete.
- Filter the catalyst and concentrate the solvent. The crude product is then purified by crystallization or chromatography to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

Discussion: A Strategic Perspective on Cost and Efficiency

The 2'-Fluoroacetophenone and Malononitrile Route (Route 1) is a workhorse method with the advantage of using relatively inexpensive and readily available starting materials. However, it involves multiple steps, including a potentially hazardous bromination and high-pressure hydrogenation, which can increase capital and operational costs in a large-scale setting. The overall yield, while respectable, can be impacted by the efficiency of each individual step.

The Suzuki Coupling Route (Route 2) offers an alternative approach to constructing the C-C bond between the pyrrole and the fluorophenyl ring. While elegant, this route introduces the cost and complexity of a palladium catalyst. The need for protecting groups on the pyrrole nitrogen adds to the step count and can impact the overall efficiency. The cost of 2-fluorophenylboronic acid is also a significant contributor to the overall raw material cost.

The Atom Transfer Radical Cyclization (ATRC) Route (Route 3) represents a more modern and potentially more efficient strategy.^[1] Its convergent nature, potentially reducing the number of linear steps, is a significant advantage. While the synthesis of the acyclic precursor may be more complex and costly initially, the overall efficiency and reduced step count could lead to significant cost savings at scale. The use of a less toxic copper catalyst is also a notable "green chemistry" advantage.

Conclusion and Future Outlook

The choice of synthetic route for Vonoprazan is a multifaceted decision that balances raw material costs, process efficiency, safety, and environmental impact.

- For exploratory and small-scale synthesis, the 2'-Fluoroacetophenone and Malononitrile route offers a reliable and well-documented path with accessible starting materials.

- For large-scale industrial production, the ATRC route, despite potentially higher initial R&D investment in optimizing the radical cyclization and precursor synthesis, holds the promise of being the most cost-effective and environmentally friendly option due to its convergency and reduced step count.

Further process optimization, including the development of more active and less expensive catalysts, solvent recycling, and continuous flow processes, will undoubtedly continue to drive down the cost of Vonoprazan synthesis. As the demand for this next-generation acid suppressant grows, the economic and environmental performance of its manufacturing process will remain a key area of innovation.

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Sources

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